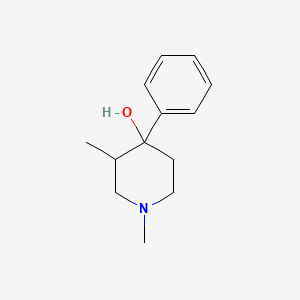![molecular formula C15H13N3O4 B5112680 4-[(2-furylmethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B5112680.png)
4-[(2-furylmethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-furylmethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone, also known as FMNQ, is a synthetic compound that has been studied for its potential use in scientific research. This molecule has a unique chemical structure that makes it a promising candidate for various applications in the field of biochemistry and physiology.
Mécanisme D'action
The mechanism of action of 4-[(2-furylmethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) upon exposure to light. These ROS can cause damage to cellular components, leading to cell death. Additionally, 4-[(2-furylmethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone has been shown to inhibit the activity of certain enzymes involved in cell proliferation and inflammation, which may contribute to its anti-tumor and anti-inflammatory effects.
Biochemical and Physiological Effects
4-[(2-furylmethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 4-[(2-furylmethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone can induce apoptosis, or programmed cell death, in cancer cells. Additionally, 4-[(2-furylmethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the immune response to infection and injury. These effects may contribute to the anti-tumor and anti-inflammatory properties of 4-[(2-furylmethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(2-furylmethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone has several advantages and limitations for use in lab experiments. One advantage is that it is a synthetic compound, which means that it can be easily produced in large quantities with high purity. Additionally, 4-[(2-furylmethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone has been shown to be stable under a variety of conditions, which makes it a useful tool for studying the effects of ROS on cellular components. However, one limitation of 4-[(2-furylmethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone is that it requires exposure to light in order to generate ROS, which may limit its usefulness in certain experimental settings.
Orientations Futures
There are several future directions for research on 4-[(2-furylmethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone. One area of interest is the development of new cancer treatments and anti-inflammatory drugs based on 4-[(2-furylmethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone. Additionally, further studies are needed to fully understand the mechanism of action of 4-[(2-furylmethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone and its effects on cellular components. Finally, there is potential for the use of 4-[(2-furylmethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone as a photosensitizer in photodynamic therapy, which may have applications in the treatment of various types of cancer.
Méthodes De Synthèse
The synthesis of 4-[(2-furylmethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone involves several steps, including the reaction of 2-furaldehyde with methylamine to form 2-(methylamino)furan. This compound is then reacted with nitroethane to form 4-(2-furylmethyl)-1-nitro-2-(methylamino)butene. Finally, this intermediate is cyclized to form 4-[(2-furylmethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone. The overall yield of this synthesis method is moderate, but the purity of the final product is high.
Applications De Recherche Scientifique
4-[(2-furylmethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone has been studied for its potential use in scientific research, particularly in the field of biochemistry and physiology. This molecule has been shown to have anti-tumor and anti-inflammatory properties, making it a promising candidate for the development of new cancer treatments and anti-inflammatory drugs. Additionally, 4-[(2-furylmethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone has been shown to have potential as a photosensitizer for use in photodynamic therapy, a treatment that uses light to activate a photosensitizing agent to destroy cancer cells.
Propriétés
IUPAC Name |
4-(furan-2-ylmethylamino)-1-methyl-3-nitroquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c1-17-12-7-3-2-6-11(12)13(14(15(17)19)18(20)21)16-9-10-5-4-8-22-10/h2-8,16H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGLQQMBLBWELU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(furan-2-ylmethyl)amino]-1-methyl-3-nitroquinolin-2(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)-N-(5-isoquinolinylmethyl)-N-methylmethanamine](/img/structure/B5112609.png)
![N,N-diethyl-1-({5-[(3-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-3-piperidinecarboxamide](/img/structure/B5112616.png)
![ethyl 2-({[2-(2,4-dichlorophenyl)-3-methyl-4-quinolinyl]carbonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B5112621.png)
![2-chloro-5-{[(4-methoxyphenyl)amino]sulfonyl}-N-(2-methylphenyl)benzamide](/img/structure/B5112628.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[1-methyl-2-(2-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5112643.png)

![2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(4-benzoylphenyl)hydrazone]](/img/structure/B5112657.png)



![6-amino-4-(3-hydroxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5112685.png)
![3-(3,5-dimethylbenzyl)-4-[(4-iodophenyl)amino]-2-methyl-4-oxobutanoic acid](/img/structure/B5112686.png)
![[1-(3-methylcyclopentyl)-3-piperidinyl]methanol](/img/structure/B5112699.png)
![N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-N'-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5112702.png)